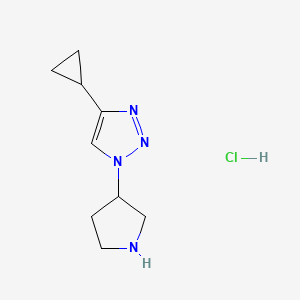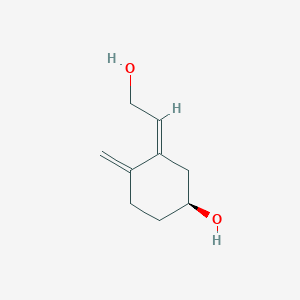
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3Z)-3-(2-hydroxyéthylidène)-4-méthylidènecyclohexan-1-ol est un composé organique caractérisé par un cycle cyclohexane avec plusieurs groupes fonctionnels. Ce composé est remarquable pour sa structure unique, qui comprend un groupe hydroxyéthylidène et un groupe méthylidène liés au cycle cyclohexane.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (1S,3Z)-3-(2-hydroxyéthylidène)-4-méthylidènecyclohexan-1-ol implique généralement les étapes suivantes :
Formation du cycle cyclohexane : Le cycle cyclohexane peut être synthétisé par une réaction de Diels-Alder entre un diène et un diénophile.
Introduction de groupes fonctionnels : Les groupes hydroxyéthylidène et méthylidène sont introduits par des réactions ultérieures, telles que la condensation aldolique et la réaction de Wittig.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse pour une production à grande échelle. Cela comprend :
Catalyse : Utilisation de catalyseurs pour augmenter l'efficacité et le rendement des réactions.
Purification : Utilisation de techniques telles que la distillation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
(1S,3Z)-3-(2-hydroxyéthylidène)-4-méthylidènecyclohexan-1-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyéthylidène peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe méthylidène peut être réduit pour former un groupe méthyle.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme le chlorure de thionyle et le tribromure de phosphore facilitent les réactions de substitution.
Principaux produits formés
Oxydation : Formation d'une cétone ou d'un aldéhyde.
Réduction : Formation d'un dérivé cyclohexane complètement saturé.
Substitution : Formation de divers dérivés cyclohexane substitués.
Applications De Recherche Scientifique
(1S,3Z)-3-(2-hydroxyéthylidène)-4-méthylidènecyclohexan-1-ol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles, notamment les effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de (1S,3Z)-3-(2-hydroxyéthylidène)-4-méthylidènecyclohexan-1-ol implique son interaction avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé. Par exemple, le composé peut inhiber certaines enzymes ou certains récepteurs, modifiant ainsi les processus cellulaires.
Mécanisme D'action
The mechanism of action of (1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
(1R,3E)-3-(2-hydroxyéthylidène)-4-méthylidènecyclohexan-1-ol : Un stéréoisomère avec une disposition spatiale différente des atomes.
(1S,3Z)-3-(2-hydroxyéthylidène)-4-méthylcyclohexan-1-ol : Il n'a pas le groupe méthylidène, ce qui entraîne une réactivité différente.
(1S,3Z)-3-(2-hydroxyéthyl)-4-méthylidènecyclohexan-1-ol : Contient un groupe hydroxyéthyle au lieu d'hydroxyéthylidène.
Unicité
(1S,3Z)-3-(2-hydroxyéthylidène)-4-méthylidènecyclohexan-1-ol est unique en raison de sa combinaison spécifique de groupes fonctionnels et de stéréochimie.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(1S,3Z)-3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-7-2-3-9(11)6-8(7)4-5-10/h4,9-11H,1-3,5-6H2/b8-4-/t9-/m0/s1 |
Clé InChI |
CZDJBXLWUULEKA-OTOXVQDCSA-N |
SMILES isomérique |
C=C\1CC[C@@H](C/C1=C/CO)O |
SMILES canonique |
C=C1CCC(CC1=CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Butoxymethanethioyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11715526.png)
![2-[2-(3-Nitrophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B11715535.png)
![Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11715537.png)
![2-(4-methyl-6-oxo-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-5-yl)acetic acid](/img/structure/B11715549.png)
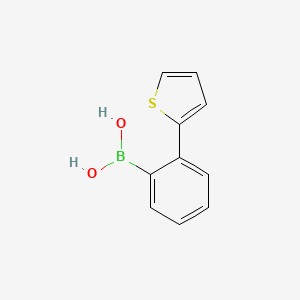
![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)

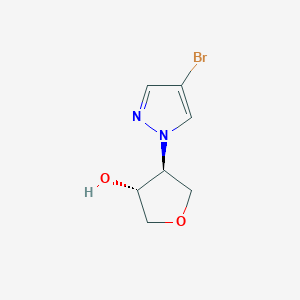

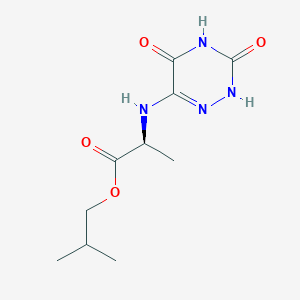
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
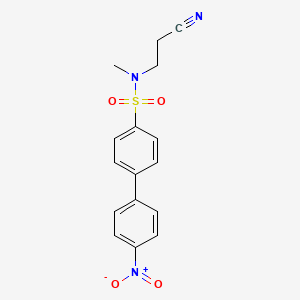
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
